molecular formula C14H17FN2O4 B2720067 {2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid CAS No. 625408-93-7

{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid

Cat. No. B2720067
CAS RN: 625408-93-7
M. Wt: 296.298
InChI Key: AHYWATQNXIBIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid” is a chemical compound with a molecular weight of 325.21 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Antibacterial Activity and Pharmacokinetic Properties

Norfloxacin, a fluorinated piperazinyl-substituted congener of nalidixic acid, demonstrates a wider in vitro antibacterial spectrum and greater potency than nalidixic acid. It has enhanced activity against most Gram-negative pathogens and is active against Pseudomonas aeruginosa and some Gram-positive organisms. It shows promise in treating acute or uncomplicated urinary tract infections, gonorrhea, and bacterial gastroenteritis, with a low propensity to select for bacterial resistance during clinical use, although further confirmation is needed (Holmes, Brogden, & Richards, 1985).

Piperazine Derivatives in Therapeutics

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in a wide array of drugs with various therapeutic uses including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This highlights the flexibility of piperazines as a building block in discovering drug-like elements for diverse diseases (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine-based molecules have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review discusses the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, highlighting the need for further development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Antioxidant Activity

Chlorogenic acid, a phenolic compound with a wide range of health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, is discussed for its dual role as a food additive and a nutraceutical against metabolic syndrome. This compound's potential for the formulation of dietary supplements and functional foods is noted, underscoring its relevance in addressing oxidative stress-related diseases (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Comparative Pharmacokinetic Parameters

Recent piperazinyl-substituted mono-fluoroquinolones are part of a family with common characteristics and variable parameters, including a DNA-gyrase inhibitory mechanism and low protein binding. They have a high volume of distribution, with significant tissue concentrations, and vary in oral bioavailability, peak serum levels, metabolic biotransformation, and renal elimination. This review highlights the need for customized therapeutic approaches based on pharmacokinetic properties (Neuman, 1987).

properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYWATQNXIBIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid

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